molecular formula C17H12N2O4S2 B2611065 (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid CAS No. 315692-44-5

(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Cat. No. B2611065
CAS RN: 315692-44-5
M. Wt: 372.41
InChI Key: MCHZWTRWIBITMF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a useful research compound. Its molecular formula is C17H12N2O4S2 and its molecular weight is 372.41. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds structurally related to "(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid" have been extensively studied for their antimicrobial and antifungal properties. For instance, derivatives of thiazolidinone bearing the pyridine moiety have shown promising antimicrobial and antifungal activities, suggesting their potential as antimicrobial agents (Khalil et al., 2014). Similarly, rhodanineacetic acid derivatives have been evaluated as potential drugs due to their hydrophobic properties and antifungal activity against selected fungal species (Doležel et al., 2009).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives have been synthesized and investigated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These studies indicate the compounds' significant potential to inhibit tumor growth and tumor-induced angiogenesis, making them viable candidates for anticancer therapy (Chandrappa et al., 2010).

Photophysical and DFT Studies

Research into novel d-π-A chromophores, including derivatives similar to the compound , has explored their photophysical properties and the effects of structural manipulations on these properties. The studies involve density functional theory (DFT) and time-dependent DFT to understand the intramolecular charge transfer characteristics. Such compounds have shown potential for applications in fluorescence and as laser dyes, indicating their versatility in scientific research (Jachak et al., 2021).

properties

IUPAC Name

2-[2-[(E)-(4-oxo-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-15(21)10-23-13-6-2-1-4-11(13)8-14-16(22)19(17(24)25-14)12-5-3-7-18-9-12/h1-9H,10H2,(H,20,21)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHZWTRWIBITMF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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